N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Description
Properties
CAS No. |
73758-32-4 |
|---|---|
Molecular Formula |
C17H19F3N2 |
Molecular Weight |
308.34 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C17H19F3N2/c1-13(21-10-8-16-7-2-3-9-22-16)11-14-5-4-6-15(12-14)17(18,19)20/h2-7,9,12-13,21H,8,10-11H2,1H3 |
InChI Key |
YWZIEMWNWBRJHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 2-bromopyridine with 2-(3-(trifluoromethyl)phenyl)propan-2-amine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fenfluramine and Dexfenfluramine
- Fenfluramine Hydrochloride: CAS: 404-82-0 Structure: N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride. Key Difference: The target compound replaces Fenfluramine’s ethylamine group with a 2-pyridin-2-ylethyl chain. Activity: Fenfluramine is a serotonin-releasing agent and anorectic, withdrawn due to cardiovascular toxicity .
Dexfenfluramine (S-Enantiomer) :
N-(Pyridin-2-ylmethyl)propan-2-amine
- Structure : Features a pyridin-2-ylmethyl group directly attached to the amine.
- Key Difference: Shorter linker (methyl vs.
- Hypothesized Activity : Pyridine-containing amines often target CNS receptors (e.g., serotonin or dopamine transporters) .
TFMPP (1-[3-(Trifluoromethyl)phenyl]piperazine)
- Structure : Piperazine core with a 3-(trifluoromethyl)phenyl group.
- Key Difference : Piperazine ring instead of propan-2-amine backbone.
- Activity : Serotonin 5-HT₁B/1D receptor agonist, used in research to study neurotransmitter release .
Propynyl-Substituted Analogs
Structural and Pharmacological Comparison Table
Research Implications and Hypotheses
- Target Compound’s Potential: The pyridin-2-ylethyl group may improve binding to serotonin or dopamine transporters compared to Fenfluramine’s ethyl group, similar to pyridine-containing CNS agents . The trifluoromethyl group likely enhances pharmacokinetic properties (e.g., half-life) by resisting oxidative metabolism .
- Stereochemical Considerations :
- Toxicity Profile :
- Pyridine substitution might mitigate Fenfluramine-like cardiotoxicity by altering off-target interactions, though in vitro assays are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
